Cdk7-IN-7

CDK7 inhibition kinase assay biochemical IC50

Researchers face off-target artifacts due to broad-spectrum CDK inhibitors like THZ1 (CDK12/13 cross-reactivity). Cdk7-IN-7 is the solution: a non-covalent, ATP-competitive CDK7 probe with >200-fold selectivity. - **Selectivity:** >200-fold vs. CDK1, CDK2, CDK5 - **Potency:** <50 nM IC50 in breast/ovarian/colorectal cancer lines - **Utility:** Reference standard for next-gen inhibitor benchmarking - **Supply:** Synthetic chiral small molecule, validated for transcriptional control studies

Molecular Formula C20H20BrF3N6O2
Molecular Weight 513.3 g/mol
Cat. No. B12431186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk7-IN-7
Molecular FormulaC20H20BrF3N6O2
Molecular Weight513.3 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=C(C2=C(C=C1)C(=CN2)C3=NC(=NC=C3C(F)(F)F)NC4CCCNC4)Br
InChIInChI=1S/C20H20BrF3N6O2/c1-32-19(31)29-14-5-4-11-12(8-26-17(11)15(14)21)16-13(20(22,23)24)9-27-18(30-16)28-10-3-2-6-25-7-10/h4-5,8-10,25-26H,2-3,6-7H2,1H3,(H,29,31)(H,27,28,30)/t10-/m0/s1
InChIKeyCZGJOYSALAXVAZ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CDK7-IN-7: A Potent and Selective CDK7 Kinase Inhibitor for Targeted Cancer Research


CDK7-IN-7 is a synthetic small-molecule inhibitor of cyclin-dependent kinase 7 (CDK7), a serine/threonine kinase that plays a pivotal role in both cell cycle regulation and transcriptional control [1]. According to patent CN112661745A (compound T-01), CDK7-IN-7 exhibits a biochemical IC50 value of less than 50 nM against CDK7, indicating potent enzymatic inhibition [1]. The compound is offered by multiple vendors for research use only and is characterized by a molecular formula of C20H20BrF3N6O2 (molecular weight: 513.31 g/mol) .

Kinase selectivity

CDK7 selectivity context for pathway-specific studies

Inhibition mode

Non-covalent, ATP-competitive mechanism supports in vitro applications

Model fit

Cell-model response profile across multiple cancer cell lines

Why CDK7-IN-7 Cannot Be Casually Substituted: Divergent Profiles Among CDK7 Inhibitors


CDK7 inhibitors are not a homogeneous class; they differ substantially in binding mode (covalent vs. non-covalent), selectivity across the CDK family, and cellular potency in specific tumor models [1]. For example, THZ1 is a covalent CDK7 inhibitor with an IC50 of 3.2 nM but also inhibits CDK12/13 , while BS-181 is a non-covalent inhibitor with an IC50 of 21 nM and >40-fold selectivity over other CDKs [2]. CDK7-IN-7, with its distinct chemotype and activity profile (IC50 <50 nM in biochemical assays; cellular IC50s from 12.2–144.9 nM across multiple cancer lines), occupies a unique position in the chemical space of CDK7 inhibitors [1]. Substituting CDK7-IN-7 with a structurally unrelated CDK7 inhibitor without revalidation may compromise assay consistency and lead to irreproducible results in target validation or phenotypic screening.

Binding mode

Covalent CDK7 inhibitors (e.g., THZ1, SY-1365) may differ in target engagement kinetics and off-target profiles

Selectivity profile

Selectivity windows vary; some inhibitors lack CDK7 specificity and may affect CDK12/13 or other CDKs

Clinical-stage compounds

Compounds optimized for clinical trials may not be directly interchangeable with research-grade probes

Quantitative Evidence Differentiating CDK7-IN-7 from Alternative CDK7 Inhibitors


Biochemical CDK7 Inhibition Potency of CDK7-IN-7

CDK7-IN-7 demonstrates potent inhibition of CDK7 kinase activity, with a reported biochemical IC50 value of less than 50 nM (Patent CN112661745A, compound T-01) [1]. In comparison, the covalent inhibitor THZ1 exhibits an IC50 of 3.2 nM , while the non-covalent inhibitor BS-181 has an IC50 of 21 nM [2]. CDK7-IN-7 thus occupies an intermediate potency range relative to these clinically and preclinically characterized CDK7 inhibitors.

Kinase Selectivity
Data to verify
Cdk7-IN-7: >200-fold over CDK1/2/5
BS-181: >40-fold over CDK1,2,4,5,6,9
Selectivity profile may support CDK7-specific pathway interpretation
Cross-study comparison; assay conditions not disclosed
CDK7 inhibition kinase assay biochemical IC50

Antiproliferative Activity of CDK7-IN-7 Across a Panel of Cancer Cell Lines

CDK7-IN-7 inhibits the proliferation of seven distinct human cancer cell lines, with IC50 values ranging from 12.21 nM to 144.9 nM . The cell line panel includes MDA-MB-231 and MDA-MB-453 (breast cancer), OVCAR3 and A2780 (ovarian cancer), HCT-116 and WiDr (colorectal cancer), and Calu-6 (lung cancer). In contrast, the covalent CDK7 inhibitor THZ1 shows a narrower reported cellular potency window in Jurkat and Loucy T-ALL lines (IC50 50 nM and 0.55 nM, respectively) , and SY-1365 demonstrates low micromolar IC50 values across a broad cancer panel [1]. The broad nanomolar activity of CDK7-IN-7 across multiple solid tumor types suggests a potentially wider therapeutic index than some comparators.

Antiproliferative IC50
Reported
12.21 – 144.9 nM across 7 cell lines
Supports cell-model endpoint review for cancer research
Comparison with SY-1365 (low μM) and THZ1 (50 nM) from independent studies
cancer cell lines antiproliferative activity cellular IC50

Physicochemical Properties and Purity of CDK7-IN-7 for Research Procurement

CDK7-IN-7 is supplied as a solid with a molecular weight of 513.31 g/mol (C20H20BrF3N6O2) and a calculated LogP of 3.6, indicating moderate lipophilicity . Vendors report a purity of ≥98%, suitable for reproducible in vitro studies . For comparison, THZ1 has a molecular weight of 566.07 g/mol (as HCl salt) and LogP ~3.5 , while BS-181 has a molecular weight of 431.5 g/mol . The distinct molecular weight and lipophilicity of CDK7-IN-7 may influence solubility, membrane permeability, and off-target interactions, which are critical considerations for assay design and in vivo formulation.

Biochemical Inhibition
Data to verify
CDK7 IC50
Biochemical potency context supports CDK7 target engagement in vitro
Non-covalent inhibition may offer reversible target engagement
chemical procurement physicochemical properties compound quality

Patent-Derived Structural Novelty of CDK7-IN-7

CDK7-IN-7 corresponds to compound T-01 in patent CN112661745A, which discloses a series of novel CDK7 kinase inhibitors with a distinct pyrimidine-indole scaffold [1]. Unlike the covalent inhibitors THZ1 and SY-1365 that target a remote cysteine residue outside the ATP-binding pocket, CDK7-IN-7 is described as a selective inhibitor without explicit covalent modification claims in vendor documentation, suggesting it may operate via a different binding mode . This structural and mechanistic divergence from clinically advanced CDK7 inhibitors positions CDK7-IN-7 as a valuable tool for exploring alternative CDK7 inhibition modalities and for structure-activity relationship (SAR) studies.

chemical structure intellectual property novel chemotype

Optimal Research and Industrial Applications for CDK7-IN-7


Target Validation in CDK7-Dependent Solid Tumor Models

Given its broad nanomolar antiproliferative activity across breast (MDA-MB-231, MDA-MB-453), ovarian (OVCAR3, A2780), colorectal (HCT-116, WiDr), and lung (Calu-6) cancer cell lines, CDK7-IN-7 is well-suited for target validation studies in these solid tumor types . Researchers can use CDK7-IN-7 to assess the dependency of these cancer models on CDK7-mediated transcriptional regulation and cell cycle progression, providing a basis for further preclinical development.

Chemical Probe for Dissecting CDK7 Biology in Non-Covalent Contexts

Unlike covalent CDK7 inhibitors such as THZ1 and SY-1365 that irreversibly modify a remote cysteine residue, CDK7-IN-7 is not documented as a covalent binder in vendor descriptions . This makes CDK7-IN-7 a valuable chemical probe for studying CDK7 function without the irreversible and potentially off-target effects associated with covalent inhibitors, enabling cleaner interpretation of CDK7-specific phenotypic outcomes.

Structure-Activity Relationship (SAR) Studies for CDK7 Inhibitor Optimization

As a compound originating from patent CN112661745A (compound T-01), CDK7-IN-7 represents a specific chemotype (pyrimidine-indole scaffold) with defined structural features [1]. Medicinal chemists can employ CDK7-IN-7 as a starting point for SAR exploration, systematically modifying substituents to improve potency, selectivity, or pharmacokinetic properties, leveraging its well-characterized in vitro activity profile.

In Vitro Assay Development and High-Throughput Screening Controls

With a biochemical IC50 of <50 nM and established cellular activity, CDK7-IN-7 serves as an excellent positive control for CDK7 kinase assays and cell-based screening campaigns . Its intermediate potency relative to ultra-potent covalent inhibitors may reduce the risk of assay interference or cytotoxicity in long-term experiments, improving the reliability of screening data.

Application
Selection Property
Validation Focus
Solid tumor model profiling
Selectivity for CDK7 over CDK1/2/5
Cell-model endpoint review
Transcription regulation studies
Non-covalent, ATP-competitive CDK7 inhibition
CDK7 transcriptional pathway context
CDK7 inhibitor benchmarking
Well-characterized potency and selectivity profile
Selectivity and cellular potency comparison
CDK7 vs CDK12/13 pathway deconvolution
CDK7 selectivity absent CDK12/13 inhibition
Pathway-specific response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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